molecular formula C23H20F3NO5 B11090146 3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11090146
M. Wt: 447.4 g/mol
InChI Key: QNBSEEGFWGMTOJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C17H16F3NO4 and a molecular weight of 355.317 g/mol . This compound is known for its unique structural features, which include three methoxy groups attached to a benzamide core, and a phenoxy group with a trifluoromethyl substituent. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-phenoxy-5-(trifluoromethyl)aniline under specific conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20F3NO5

Molecular Weight

447.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-phenoxy-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C23H20F3NO5/c1-29-19-11-14(12-20(30-2)21(19)31-3)22(28)27-17-13-15(23(24,25)26)9-10-18(17)32-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,27,28)

InChI Key

QNBSEEGFWGMTOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3

Origin of Product

United States

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